Anticancer agent 157

NO inhibition anti-inflammatory iNOS

Choose Anticancer agent 157 for its quantifiable 28.3‑fold superiority in NO inhibition (IC50 = 0.62 μg/mL) over the natural parent pterolobirin H. Its established cytotoxicity against HT29 (IC50 2.45 μg/mL), Hep‑G2 (3.25 μg/mL) and B16‑F10 (3.84 μg/mL) provides a reproducible baseline for anti‑inflammatory and oncology screening. Demonstrated caspase 8 engagement and extrinsic apoptosis induction make it a defined pharmacological probe for dissecting apoptotic signaling. Ideal as a positive control in iNOS inhibitor campaigns and structure‑activity relationship studies. Secure batch‑reserved, high‑purity material to ensure inter‑assay consistency.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Cat. No. B12382769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 157
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C2=CC(=C1CO)O)(C)C
InChIInChI=1S/C14H20O2/c1-9-10-5-4-6-14(2,3)12(10)7-13(16)11(9)8-15/h7,15-16H,4-6,8H2,1-3H3
InChIKeyTVANSUWJOPMMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 157: A Potent Synthetic Cassane Diterpene Analog with Quantified Superiority Over Natural Pterolobirin H


Anticancer agent 157, also referred to as compound 15, is a rationally simplified synthetic analog of the natural cassane diterpene pterolobirin H [1]. It functions as a potent nitric oxide (NO) inhibitor (IC50 = 0.62 μg/mL in RAW 264.7 macrophages) and exhibits significant in vitro cytotoxicity against HT29 colon, Hep-G2 liver, and B16-F10 melanoma cancer cell lines [1]. The compound is characterized by a tricyclic core (C14H20O2, MW 220.31 g/mol) and has been shown to engage inducible NO synthase (iNOS) and caspase 8, leading to apoptotic cell death [1].

Why Anticancer Agent 157 Cannot Be Replaced by Pterolobirin H or Other In-Class Cassane Analogs


Although pterolobirin H and related simplified analogs share a common cassane diterpene scaffold, subtle structural modifications in Anticancer agent 157 (compound 15) confer a 28.3-fold enhancement in NO inhibitory potency and up to 28-fold greater cytotoxicity across multiple cancer cell lines relative to the natural parent [1]. This quantifiable divergence in both anti-inflammatory and anticancer efficacy precludes simple interchange; generic substitution with pterolobirin H would require significantly higher concentrations to achieve comparable biological effects, potentially altering off-target profiles and experimental outcomes [1].

Anticancer Agent 157: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


28.3-Fold Superior NO Inhibitory Potency Compared to Natural Parent Pterolobirin H

In a direct comparative study, Anticancer agent 157 (compound 15) demonstrated a 28.3-fold lower IC50 for nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophages compared to the natural parent compound pterolobirin H [1]. The simplified analog was identified as the strongest NO inhibitor among all synthesized compounds [1].

NO inhibition anti-inflammatory iNOS cassane diterpene

Enhanced Cytotoxicity Against Colon, Liver, and Melanoma Cancer Cells: Up to 28.6-Fold Greater Potency Than Pterolobirin H

In a panel of three human and murine cancer cell lines, Anticancer agent 157 (compound 15) consistently exhibited the lowest IC50 values, demonstrating markedly superior cytotoxicity compared to the natural parent pterolobirin H [1]. The compound was the most active against all selected tumor cell lines [1].

cytotoxicity HT29 Hep-G2 B16-F10 cassane diterpene

Superior Anti-Inflammatory Activity Demonstrated by iNOS Expression Suppression Compared to Dexamethasone

In a separate study, Anticancer agent 157 (compound 15) dose-dependently inhibited inducible nitric oxide synthase (iNOS) protein expression in LPS-stimulated RAW 264.7 macrophages, as measured by immunoblot analysis [1]. At concentrations of 5 and 10 μM, compound 15 significantly reduced iNOS levels (p < 0.001 vs. LPS), with efficacy comparable to or exceeding that of the positive control dexamethasone [1].

iNOS expression anti-inflammatory RAW 264.7 immunoblot

Potent Induction of Apoptosis via Caspase 8 Binding and Nuclear Fragmentation

Mechanistic studies revealed that Anticancer agent 157 (compound 15) induces apoptosis through the extrinsic pathway. Flow cytometry analysis confirmed that the compound triggers significant apoptotic cell death in HT29 colon cancer cells [1]. Hoechst staining further showed that compound 15 treatment leads to nuclear fragmentation and chromatin condensation, morphological hallmarks of apoptosis [1]. In silico molecular docking studies indicate that compound 15 exhibits promising binding affinity to caspase 8, supporting its role in extrinsic pathway activation [1].

apoptosis caspase 8 chromatin condensation extrinsic pathway

Validated Research and Industrial Application Scenarios for Anticancer Agent 157 Based on Quantitative Evidence


In Vitro Anti-Inflammatory Screening Using RAW 264.7 Macrophage NO Production Assays

Given its 28.3-fold superior NO inhibitory potency relative to pterolobirin H (IC50 = 0.62 μg/mL), Anticancer agent 157 is ideally suited as a positive control or benchmark compound for in vitro anti-inflammatory screening campaigns. Its robust, well-characterized inhibition of LPS-induced NO production in RAW 264.7 macrophages [1] makes it a reliable reference standard for validating assay conditions, screening natural product libraries for NO modulators, and benchmarking the efficacy of novel iNOS inhibitors.

In Vitro Cytotoxicity Profiling Against Colorectal, Hepatic, and Melanoma Cancer Cell Lines

Anticancer agent 157 has been quantitatively validated as a potent cytotoxic agent against HT29 colon cancer (IC50 = 2.45 μg/mL), Hep-G2 liver cancer (IC50 = 3.25 μg/mL), and B16-F10 melanoma (IC50 = 3.84 μg/mL) cell lines [1]. These established IC50 values provide a concrete baseline for comparative oncology research. The compound can serve as a reliable reference inhibitor for cell viability assays, for studying structure-activity relationships of cassane diterpene analogs, and for investigating differential sensitivity across cancer types of distinct tissue origins.

Mechanistic Studies of Extrinsic Apoptosis Induction and Caspase 8 Activation

The compound's demonstrated ability to induce nuclear fragmentation, chromatin condensation, and extrinsic pathway apoptosis in HT29 cells, coupled with in silico evidence of caspase 8 binding [1], positions Anticancer agent 157 as a valuable tool for dissecting apoptotic signaling cascades. Researchers investigating the role of caspase 8 in cancer cell death, the interplay between NO inhibition and apoptosis, or the extrinsic vs. intrinsic apoptotic balance can employ this compound as a defined pharmacological probe with established target engagement.

Molecular Docking and In Silico Target Engagement Studies for iNOS and Caspase 8

In silico docking investigations have shown that Anticancer agent 157 and its analogs exhibit promising binding affinities to both iNOS and caspase 8 [1]. This computational validation, when combined with the experimental IC50 and apoptosis data, provides a robust framework for structure-based drug design initiatives. Researchers can use this compound as a reference ligand for validating docking protocols, for virtual screening of cassane diterpene libraries, or for studying the molecular determinants of iNOS and caspase 8 binding specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.